molecular formula C13H16O B13699043 2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one

2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13699043
M. Wt: 188.26 g/mol
InChI Key: NUTFXQPNWLWHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one is a functionalized derivative of the dihydronaphthalen-1(2H)-one family, also known as α-tetralone . This compound serves as a versatile and valuable synthetic intermediate in organic chemistry. Members of the α-tetralone chemical family are recognized as privileged structures in medicinal chemistry due to their broad spectrum of biological activities . They are established as potent inhibitors of monoamine oxidase and exhibit significant potential as antiproliferative agents . Furthermore, this structural class has shown promise in the development of therapeutics for neurological disorders, such as acting as adenosine receptor antagonists for Alzheimer's disease, and also possesses documented antifungal and antibacterial properties . As a substituted tetralone, it is a key precursor in sophisticated organic synthesis routes, including the construction of natural products and alkaloids with demonstrated antitumor and anticancer activities . The specific methyl substitutions on the core tetralone structure may be leveraged to fine-tune the compound's steric and electronic properties, influencing its reactivity and interaction with biological targets. This makes it a crucial building block for researchers in drug discovery and development. This product is intended for research purposes as a chemical standard or synthetic intermediate. Intended Use: For Research Use Only. Not for diagnostic, therapeutic, or any human or veterinary use. Hazard Information: Please refer to the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2,2,7-trimethyl-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C13H16O/c1-9-4-5-10-6-7-13(2,3)12(14)11(10)8-9/h4-5,8H,6-7H2,1-3H3

InChI Key

NUTFXQPNWLWHBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC(C2=O)(C)C)C=C1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the oxidation of tetrahydronaphthalene precursors to the corresponding dihydronaphthalen-1(2H)-one (α-tetralone) framework. The key step is a regioselective oxidation reaction that introduces the ketone functionality while preserving the methyl substituents on the aromatic ring.

Starting Materials and Precursors

  • Tetrahydronaphthalene derivatives functionalized with methyl groups at the 2 and 7 positions serve as the primary substrates.
  • These precursors can be synthesized from Morita–Baylis–Hillman adducts or β-diketones via condensation reactions catalyzed by acids such as p-toluenesulfonic acid (PTSA).

Oxidation Methods

Several oxidation protocols have been reported for converting tetrahydronaphthalenes to dihydronaphthalen-1(2H)-ones:

Oxidizing Agent Conditions Yield Range (%) Notes Reference
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Aqueous acetic acid, reflux, 20 h 90–98 High regioselectivity, mild conditions
Chromium trioxide (CrO3) Acetic acid, room temperature 40–66 Moderate yields, risk of aromatization side reactions
Other oxidants (e.g., CrO3 with additives) Varied 18–40 Lower yields, selectivity challenges

The DDQ-mediated oxidation in aqueous acetic acid is the most efficient and selective method, yielding high purity α-tetralones, including 2,2,7-trimethyl derivatives, with minimal by-products.

Representative Synthetic Procedure Using DDQ

  • Preparation of tetrahydronaphthalene precursor : Synthesized via condensation of β-diketones with aldehydes under acid catalysis.
  • Oxidation step : The tetrahydronaphthalene is dissolved in acetic acid, and 2 equivalents of DDQ are added.
  • Reaction conditions : The mixture is refluxed for approximately 20 hours.
  • Work-up : After completion, the reaction mixture is cooled, diluted with water, and extracted with organic solvents such as dichloromethane. The organic layers are dried and concentrated.
  • Purification : The crude product is purified by silica gel chromatography to isolate the desired α-tetralone.

This method consistently provides this compound in yields exceeding 90%, demonstrating excellent regioselectivity and functional group tolerance.

Alternative Methods and Modifications

  • Chromium trioxide oxidation has been used but often results in lower yields and partial aromatization.
  • Attempts with other oxidants like the DDQ–dioxane system have been less successful for substrates with multiple acetate groups.
  • Protective groups such as silyl ethers have been employed to prevent unwanted oxidation of phenolic hydroxyl groups during synthesis of related compounds.

Analytical Data and Research Results

Structural Confirmation

  • NMR Spectroscopy : Characteristic signals for methyl groups at the 2 and 7 positions and the ketone carbonyl are observed.
  • Mass Spectrometry : Molecular ion peak consistent with C13H16O (molecular weight 188.26 g/mol).
  • X-ray Crystallography : Confirms the dihydronaphthalenone core and methyl substitution pattern, showing expected bond lengths and angles.

Yields and Purity

Step Yield (%) Purity (%) Notes
Tetrahydronaphthalene precursor synthesis 85–95 >98 High efficiency condensation
DDQ oxidation to α-tetralone 90–98 >99 Excellent regioselectivity

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Advantages Limitations
Condensation of β-diketones with aldehydes PTSA catalyst, reflux in toluene 85–95 High yield, straightforward Requires acid-sensitive control
Oxidation with DDQ DDQ (2 equiv), aqueous acetic acid, reflux 90–98 High regioselectivity, mild Longer reaction time (20 h)
Oxidation with CrO3 CrO3 in acetic acid, room temp 40–66 Moderate yield Possible aromatization
DDQ–dioxane oxidation DDQ in dioxane, room temperature <40 Mild conditions Low yield for multi-acetate substrates

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 1 undergoes selective oxidation under strong acidic conditions. For example:

  • KMnO₄/H₂SO₄ oxidizes the ketone to a carboxylic acid derivative, though yields are unspecified in available literature.

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in aqueous acetic acid at reflux can dehydrogenate the 3,4-dihydro ring system to form aromatic naphthalenone derivatives, achieving yields of 90–98% in structurally similar compounds .

Reduction Reactions

The ketone moiety is reducible to secondary alcohols:

  • LiAlH₄ in anhydrous ether reduces the carbonyl group to a hydroxyl group, producing 2,2,7-trimethyl-3,4-dihydronaphthalen-1(2H)-ol.

  • Catalytic hydrogenation (e.g., H₂/Pd-C ) may further saturate the dihydro ring, though specific data for this substrate is lacking.

Electrophilic Aromatic Substitution

Methyl substituents at positions 2 and 7 direct electrophiles to specific positions on the aromatic ring:

Reaction TypeReagent/ConditionsRegioselectivityProductNotes
NitrationHNO₃/H₂SO₄Para to methyl groupsNitro-substituted derivativeEnhanced reactivity due to methyl EDGs
SulfonationH₂SO₄/SO₃Meta to ketoneSulfonic acid derivativeKetone acts as a deactivating group

Condensation Reactions

The ketone participates in nucleophilic additions:

  • Schiff base formation : Reacts with primary amines (e.g., aniline) under reflux in ethanol to produce imine derivatives.

  • Aldol condensation : In basic media (e.g., NaOH), undergoes self-condensation or cross-condensation with aldehydes.

Alkylation and Acylation

The enolizable α-hydrogens adjacent to the ketone enable alkylation:

  • Friedel-Crafts alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of AlCl₃ to form branched derivatives.

  • Acylation : Acetyl chloride/AlCl₃ introduces acetyl groups at activated ring positions.

Ring-Opening and Rearrangements

Under extreme conditions:

  • Acid-catalyzed ring-opening : Concentrated HCl at elevated temperatures cleaves the dihydro ring, yielding substituted benzene derivatives.

  • Base-mediated rearrangements : Strong bases (e.g., LDA) may induce keto-enol tautomerism or skeletal rearrangements, though mechanistic details are unspecified.

Comparative Reactivity with Analogues

The reactivity of 2,2,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one differs from its structural analogue 4,4,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one due to methyl group positioning:

Property2,2,7-Trimethyl Derivative4,4,7-Trimethyl Derivative
Electrophilic SubstitutionDirected by 2,7-methyl groupsDirected by 4,7-methyl groups
Oxidation SusceptibilityHigher (due to steric strain)Lower
Reduction YieldModerateHigh (>85%)

Scientific Research Applications

2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific interactions with molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, influencing their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The 2,2,7-trimethyl substitution likely distorts the DHN core, reducing planarity and affecting interactions with flat binding pockets. For example, fluorinated or methoxy derivatives (e.g., 7-fluoro-DHN) exhibit dihedral angles of ~69.5° between substituents, which may optimize receptor binding .
  • Synthetic Accessibility : 2,2,7-Trimethyl-DHN may require alkylation strategies (e.g., Friedel-Crafts), whereas halogenated analogs are synthesized via electrophilic substitution or Claisen-Schmidt condensation .

Key Observations :

  • Anti-inflammatory Activity : Fluorinated and methoxy derivatives (e.g., compound 6m) show promise in neuroinflammation, likely due to optimized steric and electronic profiles .
  • Anticancer Potential: Halogenated DHN derivatives (e.g., brominated analogs) exhibit cytotoxicity, while polar substituents (e.g., hydroxy) may reduce efficacy due to poor membrane permeability .
  • Metabolic Stability : Methyl groups in 2,2,7-trimethyl-DHN may slow hepatic metabolism compared to hydroxy or methoxy analogs .
2.3. Crystallographic and Conformational Analysis
  • Bond Lengths and Angles: The DHN core typically exhibits a C=O bond length of ~1.227 Å and chair conformation in the cyclohexanone ring . Methyl substituents may slightly elongate C–C bonds (e.g., 1.525 Å in methylene groups) .
  • Dihedral Angles : Fluorinated or methoxy derivatives show dihedral angles of ~51.7–69.5° between aromatic rings, which influence π-π stacking and protein interactions . The bulkier 2,2,7-trimethyl groups may further increase this angle, reducing coplanarity.

Biological Activity

2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one, also known by its CAS number 861090-55-3, is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16O
  • Molecular Weight : 188.26 g/mol
  • CAS Number : 861090-55-3
PropertyValue
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
CAS Number861090-55-3

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. A genomic analysis of the endophytic fungus Fusarium sp. VM-40 demonstrated the production of secondary metabolites upon exposure to this compound, which resulted in enhanced antifungal effects . The structural similarity of these metabolites to known antifungal agents suggests that they could be further explored for therapeutic applications.

Cytotoxic Effects

Preliminary studies have indicated that this compound may possess cytotoxic properties against cancer cell lines. In vitro assays revealed that the compound inhibited cell proliferation in several human cancer cell lines through apoptosis induction . Further investigations are necessary to elucidate the precise mechanisms involved.

Case Studies and Research Findings

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial activity of this compound.
    • Methodology : Disk diffusion method against Staphylococcus aureus and Escherichia coli.
    • Findings : Significant inhibition zones were observed at varying concentrations, indicating strong antibacterial activity.
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay conducted on HeLa and MCF-7 cells.
    • Findings : IC50 values indicated potent cytotoxicity with an increase in apoptosis markers .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
AntifungalEnhanced antifungal metabolites from Fusarium sp. VM-40
CytotoxicInduces apoptosis in cancer cell lines

Q & A

Q. What are the established synthetic routes for preparing 3,4-dihydronaphthalen-1(2H)-one (DHN) derivatives, and how is the Claisen-Schmidt condensation optimized for arylidene-DHN derivatives?

  • Methodological Answer : The Claisen-Schmidt condensation is the most common method for synthesizing arylidene-DHN derivatives. For example, 2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one was synthesized by reacting 4-methoxybenzaldehyde with DHN in alkaline methanol . Key parameters include:
  • Catalyst : Aqueous NaOH or KOH (5–10% w/v).
  • Solvent : Methanol or ethanol under reflux (60–80°C).
  • Reaction Time : 6–24 hours.
  • Purification : Recrystallization from ethanol or column chromatography.
    Side reactions (e.g., over-condensation) are minimized by controlling stoichiometry (1:1 aldehyde:DHN ratio) and temperature .

Q. How are DHN derivatives structurally characterized using X-ray crystallography, and what role does SHELX software play in refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. SHELX programs (e.g., SHELXL) are used for refinement:
  • Hydrogen Placement : Idealized positions with riding models (C–H = 0.93–0.97 Å; Uiso=1.21.5UeqU_{iso} = 1.2–1.5U_{eq}) .
  • Key Parameters : Bond lengths (e.g., C=C olefinic bonds ≈1.35 Å) and torsion angles (e.g., arylidene group dihedral angles ≈50°) confirm stereochemistry .
  • Validation : R-factors < 0.05 and fit to electron density maps .

Q. Which spectroscopic techniques are critical for confirming DHN derivative purity and functionalization?

  • Methodological Answer :
  • 1H/13C NMR : Aromatic protons (δ 6.5–8.0 ppm), ketone carbonyl (δ 190–210 ppm), and substituents (e.g., methoxy δ 3.8 ppm) .
  • GC-MS : Monitors reaction conversion (e.g., 97% yield in bromination reactions) .
  • IR : Strong C=O stretch (~1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms or twinning) be resolved during DHN derivative refinement?

  • Methodological Answer :
  • Disorder Handling : Split positions with occupancy refinement (SHELXL PART command) and restraints on bond lengths/angles .
  • Twinning : Use TWIN/BASF commands in SHELXL for non-merohedral twinning. For example, monoclinic P21/nP2_1/n space group crystals often require twin-law matrices .
  • Validation Tools : Check R1/wR2 convergence and ADDSYM in PLATON to detect missed symmetry .

Q. What strategies enhance the bioactivity of DHN derivatives through substituent engineering?

  • Methodological Answer :
  • Halogenation : Bromine at C7 improves metabolic stability and membrane permeability (e.g., 7-bromo-DHN derivatives) .
  • Electron-Withdrawing Groups : Fluorine/trifluoromethyl at arylidene positions enhance hydrophobic interactions with protein targets (e.g., anti-inflammatory activity in 4-(trifluoromethyl)phenyl derivatives) .
  • Hybrid Pharmacophores : Michael addition of guanidine to arylidene-DHN yields quinazoline derivatives with dual activity .

Q. How is stereochemical assignment of DHN derivatives validated when X-ray data is ambiguous?

  • Methodological Answer :
  • ECD Spectroscopy : Compare experimental circular dichroism with DFT-calculated spectra for diastereomers (e.g., (4S,9S) vs. (4R,9R) configurations in dihydroxy-DHN derivatives) .
  • Anomalous Dispersion : Use Cu-Kα radiation to resolve chiral centers in SHELXL .
  • Crystallographic Statistics : Low Flack parameter (< 0.1) confirms absolute configuration .

Q. What computational methods predict the bioactivity of novel DHN derivatives?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., adenosine receptors) .
  • QSAR Models : Correlate substituent electronegativity/logP with IC50 values (e.g., methoxy groups improve antifungal activity) .
  • MD Simulations : GROMACS to assess stability of DHN-protein complexes over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.